Product packaging for Inerminoside D(Cat. No.:CAS No. 160492-63-7)

Inerminoside D

Cat. No.: B223204
CAS No.: 160492-63-7
M. Wt: 628.6 g/mol
InChI Key: CFEHXHKHKXLAMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Iridoid Glycosides as Natural Products

Iridoid glycosides are a large and diverse class of monoterpenoid natural products, characterized by a cyclopentanopyran ring system. wikipedia.orgslideshare.net These compounds are widely distributed throughout the plant kingdom, particularly in families such as Rubiaceae, Lamiaceae, Scrophulariaceae, and Verbenaceae. wikipedia.orgnih.govtandfonline.com In plants, iridoids and their glycosides often serve as defensive compounds against herbivores and microbial pathogens due to their typically bitter taste. wikipedia.orgnih.gov

Structurally, iridoids are derived from the iridane skeleton and are often found as glycosides, meaning they are linked to a sugar moiety, most commonly glucose. wikipedia.orgmdpi.com The basic iridoid structure can be modified in various ways, leading to a wide array of compounds with different chemical properties and biological activities. nih.gov These modifications can include the cleavage of the cyclopentane (B165970) ring, which results in a subclass known as secoiridoids. wikipedia.org The diverse structures of iridoid glycosides contribute to their wide range of pharmacological effects, which have been the subject of extensive research. These activities include anti-inflammatory, neuroprotective, hepatoprotective, and antitumor properties. nih.govnih.gov

Discovery and Initial Reporting of Inerminoside D

This compound was first isolated and identified from the leaves of Clerodendrum inerme. nih.govnih.gov The discovery and structural elucidation of this compound, along with two other new iridoid biglycosides, Inerminoside A1 and Inerminoside C, were reported in a 1994 publication in the journal Phytochemistry. nih.govglycoscience.ru The structure of this compound was established through spectroscopic analysis. nih.gov

This initial research laid the groundwork for further investigation into the chemical constituents of Clerodendrum inerme and other related plant species. The plant from which this compound was first isolated, Clerodendrum inerme, has a history of use in traditional medicine. researchgate.net

Classification of this compound within Iridoid Glycoside Subclasses

This compound is classified as an iridoid biglycoside. nih.gov This classification indicates that its structure is composed of an iridoid aglycone linked to two sugar units (a disaccharide). Specifically, its structure was determined to be 2'-O-[5"-O-(p-hydroxy-benzoyl)-beta-D-apiofuranosyl]-mussaenosidic acid. nih.govvulcanchem.com

The core of this compound is mussaenosidic acid, an iridoid glycoside. This is further glycosylated with a second sugar, an apiofuranose, which is also substituted with a p-hydroxy-benzoyl group. This complex structure places this compound in a specific subclass of iridoids characterized by multiple glycosidic linkages and acyl substitutions. The presence of the apiofuranosyl moiety is a notable feature, as iridoid glycosides with this sugar have been reported in other plant species as well. nih.gov

PropertyDescription
Molecular Formula C28H36O16
Molecular Weight 628.6 g/mol vulcanchem.com
IUPAC Name 1-[3-[3,4-dihydroxy-4-[(4-hydroxybenzoyl)oxymethyl]oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-hydroxy-7-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid vulcanchem.com
CAS Number 160492-63-7 vulcanchem.com
PubChem CID 190952 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H36O16 B223204 Inerminoside D CAS No. 160492-63-7

Properties

CAS No.

160492-63-7

Molecular Formula

C28H36O16

Molecular Weight

628.6 g/mol

IUPAC Name

1-[3-[3,4-dihydroxy-4-[(4-hydroxybenzoyl)oxymethyl]oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-hydroxy-7-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid

InChI

InChI=1S/C28H36O16/c1-27(37)7-6-14-15(22(34)35)9-39-24(17(14)27)44-25-20(19(32)18(31)16(8-29)42-25)43-26-21(33)28(38,11-41-26)10-40-23(36)12-2-4-13(30)5-3-12/h2-5,9,14,16-21,24-26,29-33,37-38H,6-8,10-11H2,1H3,(H,34,35)

InChI Key

CFEHXHKHKXLAMI-UHFFFAOYSA-N

SMILES

CC1(CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)OC4C(C(CO4)(COC(=O)C5=CC=C(C=C5)O)O)O)O

Canonical SMILES

CC1(CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)OC4C(C(CO4)(COC(=O)C5=CC=C(C=C5)O)O)O)O

Synonyms

2'-O-(5''-O-(4-hydroxybenozyl)apiofuranosyl)mussaenosidic acid
inerminoside D

Origin of Product

United States

Occurrence and Botanical Context of Inerminoside D

Natural Sources of Inerminoside D

The principal and primary source of this compound is the plant Clerodendrum inerme, also known by synonyms such as Volkameria inermis. vulcanchem.comwikipedia.org This species is a perennial shrub belonging to the Lamiaceae family (formerly classified under Verbenaceae). vulcanchem.comijrpas.com this compound was first isolated from the leaves of this plant. vulcanchem.comnih.gov Clerodendrum inerme, commonly known as seaside clerodendrum or Indian privet, is an evergreen, sprawling shrub that can grow up to 3 meters tall and is often utilized for hedges. wikipedia.orgefloras.orgresearchgate.net

Clerodendrum inerme is widely distributed throughout the tropical and subtropical regions of the world. tsijournals.com It is native to the sea coasts of India and Sri Lanka and is naturalized along the shores of China, Australia, and Burma. efloras.org The plant is commonly found in coastal areas, tidal forests, mangrove shores, and back mangroves. efloras.orgscispace.comwildsingapore.com Its prevalence in these environments highlights its tolerance to salt spray and saline soil conditions. scispace.comjpsionline.com The species also thrives in the plains of Sind and Punjab. efloras.org Furthermore, it has been introduced and cultivated in other warm climates, including Hawaii and the West Indies, where it is used in landscaping.

Clerodendrum inerme (Source Plant)

Phytochemical Context of Clerodendrum Genus

The genus Clerodendrum is known for its rich and diverse array of secondary metabolites. ijrpas.comdiva-portal.org The chemical profile of C. inerme is complex, with this compound being one of many compounds isolated from it.

This compound is part of a group of structurally related iridoid glycosides found in Clerodendrum inerme. Research has shown that it is isolated alongside other similar compounds. Specifically, its initial isolation and characterization in 1994 occurred along with two other new iridoid biglycosides, Inerminoside A1 and Inerminoside C. vulcanchem.comnih.govresearchgate.net Other related compounds, Inerminoside A and Inerminoside B, have also been isolated from the leaves of the same plant. nih.govresearchgate.net This co-occurrence is a key feature of the phytochemical profile of this species. researchgate.netscispace.comjpsionline.comresearchgate.net

Isolation and Structural Elucidation of Inerminoside D

The process of isolating and identifying Inerminoside D involves a systematic workflow, beginning with its removal from the plant material and culminating in its purification and structural confirmation.

Advanced Isolation Methodologies for Iridoid Glycosides

The initial step in obtaining pure this compound is its careful extraction from the complex mixture of compounds within the plant matrix.

This compound is sourced from the leaves of Clerodendrum inerme, a shrub found in tropical and subtropical regions. vulcanchem.com The extraction process typically begins with the collection and drying of the leaves. These are then pulverized to increase the surface area for solvent interaction.

The powdered leaf material is commonly subjected to solvent extraction. One established method involves an initial extraction with methanol (B129727). researchgate.netresearchgate.net This is followed by a partitioning process. The concentrated methanolic extract is suspended in water and then successively partitioned with different organic solvents. This procedure helps to separate compounds based on their polarity. The fraction containing the polar glycosides, including this compound, is then collected for further purification.

Following initial extraction, chromatographic techniques are essential for separating the target compound from other structurally similar iridoid glycosides. researchgate.net Medium-Pressure Liquid Chromatography (MPLC) is a key technique used for this purpose. uu.seuu.se MPLC operates at a higher pressure than traditional column chromatography, allowing for better resolution and faster separation times with larger sample quantities. uu.secabidigitallibrary.org

The crude extract fraction is often subjected to an initial separation on a silica (B1680970) gel column. Subsequently, the iridoid-rich fractions are purified using MPLC, frequently with a reversed-phase column (e.g., C18). nih.gov This separation is achieved by eluting the column with a gradient of solvents, typically a mixture of methanol and water, which separates the compounds based on their differential partitioning between the stationary and mobile phases. nih.govresearchgate.net Fractions are collected automatically and analyzed, often by Thin-Layer Chromatography (TLC), to identify those containing the pure compound. glycoscience.ru

Spectroscopic and Chemical Characterization of this compound

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules like this compound. Both ¹H and ¹³C NMR spectra provide critical data on the chemical environment of each hydrogen and carbon atom, respectively. mdpi.comcarlroth.com The structure of this compound was established as 2'-O-[5"-O-(p-hydroxy-benzoyl)-beta-D-apiofuranosyl]-mussaenosidic acid based on this comprehensive analysis. nih.govresearchgate.net

The specific chemical shifts observed in the NMR spectra allow for the assignment of each atom within the iridoid (mussaenosidic acid), apiose, and p-hydroxybenzoyl moieties of the molecule.

¹³C NMR Spectroscopic Data for this compound (CD₃OD)

Carbon Position Chemical Shift (δ) ppm Moiety
Mussaenosidic Acid
C-1 99.4 Aglycone
C-3 153.2 Aglycone
C-4 111.9 Aglycone
C-5 31.9 Aglycone
C-6 40.1 Aglycone
C-7 78.9 Aglycone
C-8 62.8 Aglycone
C-9 47.8 Aglycone
C-10 22.1 Aglycone
C-11 (COOH) 171.2 Aglycone
Glucose
C-1' 100.2 Sugar
C-2' 82.5 Sugar
C-3' 78.1 Sugar
C-4' 71.6 Sugar
C-5' 75.4 Sugar
C-6' 62.7 Sugar
Apiose
C-1'' 111.4 Sugar
C-2'' 78.0 Sugar
C-3'' 80.4 Sugar
C-4'' 75.1 Sugar
C-5'' 65.9 Sugar
p-Hydroxybenzoyl
C-1''' 122.4 Acyl
C-2'''/6''' 132.8 Acyl
C-3'''/5''' 116.5 Acyl
C-4''' 163.5 Acyl
C=O 168.1 Acyl

¹H NMR Spectroscopic Data for this compound (CD₃OD)

Proton Position Chemical Shift (δ) ppm Multiplicity J (Hz)
Mussaenosidic Acid
H-1 5.28 d 8.0
H-3 7.42 s
H-5 2.55 m
H-6 2.25 m
H-7 4.20 m
H-9 2.78 dd 8.0, 8.5
H-10 1.10 d 7.0
Glucose
H-1' 4.75 d 8.0
Apiose
H-1'' 5.35 d 2.0
p-Hydroxybenzoyl
H-2'''/6''' 7.88 d 8.5
H-3'''/5''' 6.82 d 8.5

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique used to determine the molecular weight of non-volatile and thermally unstable compounds. creative-proteomics.comgenscript.com This method was crucial in determining the molecular formula of this compound. vulcanchem.com In positive-ion mode, the analysis of this compound shows a characteristic pseudomolecular ion peak [M+Na]⁺ at a mass-to-charge ratio (m/z) of 651. vulcanchem.com This peak corresponds to a molecular formula of C₂₈H₃₆O₁₆, which has a calculated molecular weight of 628.55 g/mol . vulcanchem.com FAB-MS provides essential confirmation of the compound's elemental composition, which complements the structural details derived from NMR. taylorandfrancis.com

Infrared (IR) and Ultraviolet (UV) spectroscopy provide valuable information about the functional groups and electronic systems within a molecule. rockymountainlabs.commrclab.com

UV Spectroscopy : The UV spectrum of this compound in methanol exhibits absorption maxima (λmax) that are characteristic of its constituent chromophores. The presence of the p-hydroxybenzoyl group and the enol-ether system in the iridoid core are primarily responsible for its UV absorption. mdpi.com

IR Spectroscopy : The IR spectrum reveals the presence of key functional groups. wavelength-oe.com Characteristic absorption bands include those for hydroxyl (-OH) groups, a carboxylic acid (C=O, -OH), an ester carbonyl (C=O), and carbon-carbon double bonds (C=C), as well as absorptions indicative of an aromatic ring. mdpi.com These data support the structural features determined by NMR and MS.

Biological Activities and Mechanistic Studies of Inerminoside D

In Vitro Pharmacological Investigations

Detailed pharmacological screening of Inerminoside D is a suggested area for future research. vulcanchem.com However, at present, there is a notable absence of published data regarding its in vitro pharmacological profile.

Cellular Assays for Bioactivity Profiling

Currently, there are no specific cellular assay data available in the scientific literature for this compound. While extracts of Clerodendrum inerme have been studied for various biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, these findings cannot be attributed to this compound alone. researchgate.netresearchgate.netscienceopen.com The bioactivity of the isolated compound remains to be determined through specific cellular screening.

Target-Specific Enzyme Inhibition Studies

There are no published studies on the target-specific enzyme inhibitory activity of this compound. The potential for this compound to act as an enzyme inhibitor is yet to be explored.

Receptor Binding Assays

No data from receptor binding assays for this compound are available in the current body of scientific literature. The affinity and selectivity of this compound for any specific receptors are unknown.

Molecular Mechanisms Underlying Bioactivity

The molecular mechanisms that would underlie any potential bioactivity of this compound remain uninvestigated.

Target Identification and Validation

There is no information available regarding the identification or validation of specific molecular targets for this compound. Future research may focus on identifying the cellular components with which this compound interacts to elicit a biological response. vulcanchem.com

Signaling Pathway Modulation

As the specific bioactivities and molecular targets of this compound have not been determined, there is no information on its effects on any signaling pathways.

The following table provides a summary of the current research status for the specified investigations into this compound.

Investigation Area Subsection Research Findings
4.1. In Vitro Pharmacological Investigations 4.1.1. Cellular Assays for Bioactivity ProfilingNo specific data available.
4.1.2. Target-Specific Enzyme Inhibition StudiesNo specific data available.
4.1.3. Receptor Binding AssaysNo specific data available.
4.2. Molecular Mechanisms Underlying Bioactivity 4.2.1. Target Identification and ValidationNo specific data available.
4.2.2. Signaling Pathway ModulationNo specific data available.

Interactions with Biological Macromolecules

The specific interactions of this compound with biological macromolecules such as proteins, enzymes, or receptors have not yet been extensively detailed in published research. However, the general class of iridoid glycosides is known to interact with various biological targets, suggesting potential mechanisms for this compound.

Iridoid glycosides can act as enzyme inhibitors. infinitabiotech.comlibretexts.orgbyjus.combioninja.com.auwikipedia.org Enzyme inhibitors are molecules that bind to enzymes and decrease their activity, which can be a mechanism for correcting metabolic imbalances or killing pathogens. infinitabiotech.com This inhibition can be reversible or irreversible. libretexts.orgbyjus.combioninja.com.auwikipedia.org Reversible inhibitors bind non-covalently and can dissociate from the enzyme, while irreversible inhibitors typically form strong covalent bonds with the active site. libretexts.orgwikipedia.org

Inhibition can occur through different modes:

Competitive inhibition: An inhibitor that resembles the substrate binds to the active site, preventing the substrate from binding. bioninja.com.au

Non-competitive inhibition: The inhibitor binds to an allosteric site (a site other than the active site), causing a conformational change in the enzyme that reduces its activity. bioninja.com.au

Given that other iridoid glycosides exhibit such properties, it is plausible that this compound could also interact with and modulate the function of various enzymes, contributing to the pharmacological activities observed in extracts of Clerodendrum inerme. researchgate.nettsijournals.com However, without direct experimental evidence, the specific macromolecular targets of this compound remain a subject for future investigation.

Structure-Activity Relationship (SAR) Studies of this compound

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. gardp.org Such studies are crucial for optimizing lead compounds to enhance potency and selectivity. gardp.org To date, specific SAR studies focusing on this compound have not been reported in the scientific literature. The following sections outline the principles of how such studies would be approached for this compound.

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of analogues are central to SAR studies. For this compound, this would involve the chemical modification of its core structure. General strategies for creating derivatives of natural product glycosides could be applied, which include:

Modification of the Glycosidic Linkage: Altering the sugar moieties attached to the iridoid core. This could involve changing the type of sugar, the anomeric configuration, or the linkage position.

Modification of the Iridoid Aglycone: Introducing or modifying functional groups on the cyclopentanopyran skeleton. This might include changes to hydroxyl groups, the carboxylic acid, or other substituents.

Esterification/Etherification: Modifying the hydroxyl groups on both the sugar and aglycone parts of the molecule to alter properties like lipophilicity and cell permeability.

Synthesis of Simplified Analogues: Creating simpler versions of the molecule that retain the key structural features believed to be responsible for its activity. This can help to identify the essential pharmacophore.

The synthesis of such derivatives often involves multi-step chemical reactions, starting from the isolated natural product or through a total synthesis approach. derpharmachemica.comnih.gov

Assessment of Structural Modifications on Biological Potency

Once a library of this compound analogues is synthesized, each compound would be tested for its biological activity using relevant in vitro or in vivo assays. The goal is to determine how each structural change affects the compound's potency. rsc.org For example, if antioxidant activity is being investigated, the potency of each analogue would be compared to that of the parent compound, this compound.

Key structural features whose modifications could significantly impact potency include:

The p-hydroxybenzoyl group: The presence and position of this aromatic ester on the apiose sugar moiety are likely to be critical for activity.

The apiose and glucose units: The nature and linkage of these sugars can influence solubility, bioavailability, and interaction with biological targets.

The mussaenosidic acid core: Modifications to the iridoid skeleton itself would likely have a profound effect on the molecule's intrinsic activity.

By comparing the activities of the different analogues, researchers can build a picture of the key structural requirements for a particular biological effect.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.govnaturalproducts.net No QSAR models specifically for this compound and its derivatives have been reported.

A typical QSAR study would involve the following steps:

Data Set Generation: A series of this compound analogues would be synthesized, and their biological activities would be measured under standardized conditions. nih.gov

Descriptor Calculation: For each analogue, a set of numerical descriptors representing its physicochemical properties (e.g., lipophilicity, electronic properties, size, and shape) would be calculated using specialized software. nih.gov

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to create a mathematical equation that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model would be rigorously tested using statistical validation techniques.

A validated QSAR model could then be used to predict the activity of new, unsynthesized this compound analogues, thereby guiding the design of more potent compounds and reducing the need for extensive synthesis and testing. nih.gov

Broader Pharmacological Spectrum of Iridoid Glycosides Relevant to this compound

While specific mechanistic studies on this compound are limited, the broader family of iridoid glycosides, to which it belongs, is known for a wide range of pharmacological effects. These compounds are secondary metabolites found in many medicinal plants and are recognized for their roles as bitter tonics, sedatives, and anti-inflammatory agents. google.com

Antioxidant Mechanisms

Extracts of Clerodendrum inerme, the plant source of this compound, have demonstrated significant antioxidant activity. researchgate.nettsijournals.com This activity is often attributed to the presence of phenolic compounds and iridoid glycosides. tsijournals.commdpi.com The antioxidant mechanisms of iridoid glycosides can be multifaceted and may include:

Free Radical Scavenging: Iridoid glycosides can directly neutralize harmful free radicals, such as reactive oxygen species (ROS), thereby preventing oxidative damage to cells and tissues.

Enhancement of Endogenous Antioxidant Enzymes: Some iridoid glycosides have been shown to boost the activity of the body's own antioxidant defense systems. For example, a study on ajugoside, another iridoid glycoside from a Clerodendrum species, demonstrated its ability to enhance the activity of superoxide (B77818) dismutase (SOD) and catalase, two key antioxidant enzymes. nih.gov It also inhibited lipid peroxidation, a major consequence of oxidative stress. nih.gov

Modulation of Signaling Pathways: Iridoid glycosides may also exert their antioxidant effects by influencing cell signaling pathways involved in the response to oxidative stress.

The antioxidant potential of this compound is therefore likely to be a significant contributor to the traditional medicinal uses of Clerodendrum inerme.

Anti-inflammatory Pathways

Extracts from Clerodendrum inerme have demonstrated significant anti-inflammatory properties. researchgate.netresearchgate.net The total methanolic extract, for instance, showed anti-inflammatory activity greater than the standard drug indomethacin (B1671933) in a formalin-induced paw edema model. researchgate.net Iridoid glycosides, the class of compounds to which this compound belongs, are often responsible for the anti-inflammatory effects observed in this plant genus. researchgate.net

The anti-inflammatory action of plant-derived compounds is typically mediated through several key signaling pathways:

Inhibition of the NF-κB Pathway: The Nuclear Factor kappa B (NF-κB) pathway is a central regulator of inflammation. When activated by inflammatory stimuli like lipopolysaccharide (LPS), it promotes the transcription of pro-inflammatory genes, including those for cytokines and enzymes like cyclooxygenase-2 (COX-2). mdpi.comencyclopedia.pub Many natural compounds exert their anti-inflammatory effects by inhibiting the activation of NF-κB. mdpi.com

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways: The MAPK signaling cascades (including p38, JNK, and ERK) are crucial for producing inflammatory mediators. nih.gov Corticosteroids, for example, exert some of their effects by inducing Mitogen-Activated Protein Kinase Phosphatase-1 (MKP-1), which in turn inactivates p38 MAPK and inhibits the production of pro-inflammatory cytokines like IL-6. nih.gov

Downregulation of Pro-inflammatory Cytokines: A primary outcome of inhibiting the NF-κB and MAPK pathways is the reduced production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). plos.orgmdpi.com

Given that this compound is an iridoid glycoside from a plant with proven anti-inflammatory effects, it is plausible that its mechanism involves the modulation of these core inflammatory pathways, leading to a reduction in the expression of inflammatory mediators.

Antimicrobial and Antiviral Modes of Action

The genus Clerodendrum has been a source of compounds with notable antimicrobial and antiviral activity. tsijournals.com Extracts from C. inerme have shown potent antiviral effects against the Hepatitis B virus, while iridoid glycosides isolated from the related species Clerodendrum myricoides demonstrated inhibitory activity against the human respiratory syncytial virus (RSV). tsijournals.comdiva-portal.org This suggests that iridoid glycosides like this compound are likely contributors to the plant's antiviral profile.

The modes of action for natural antiviral compounds, particularly against enveloped viruses like Herpes Simplex Virus (HSV) and RSV, often involve targeting specific stages of the viral life cycle:

Inhibition of Viral Adsorption: Many antiviral agents, such as sulfated polysaccharides, prevent infection by binding to the viral surface proteins, thereby blocking the initial attachment of the virus to the host cell membrane. nih.gov

Blocking Viral Replication: Once a virus enters a host cell, it uncoats and releases its genetic material to be replicated. Some antiviral drugs, including the FDA-approved medications Acyclovir, Valacyclovir, and Famciclovir, are nucleoside analogs that inhibit viral DNA polymerase, a key enzyme in the replication process of viruses like HSV. vax-before-travel.comashasexualhealth.org

Interference with Intracellular Processes: Some compounds can act intracellularly at various stages of viral replication. nih.gov For example, hypothiocyanite, a component of human saliva, has been shown to effectively inhibit HSV-1 and RSV, particularly at an acidic pH. nih.gov

The demonstrated activity of iridoid glycosides against RSV suggests that this compound may function by interfering with viral entry or replication, making it a compound of interest for further antiviral research. diva-portal.org

Cardiovascular and Neuroprotective Effects

Volkameria inermis (the current classification for C. inerme) has been reported to possess neuroprotective properties. researchgate.net Neuroprotective agents act to defend neurons against injury and degeneration resulting from conditions like ischemia, trauma, or chronic neurodegenerative diseases. drugbank.comexplorationpub.com The mechanisms are varied but often converge on mitigating cellular stress and inflammation.

Potential neuroprotective mechanisms relevant to a compound like this compound include:

Anti-inflammatory and Antioxidant Action: Neuroinflammation and oxidative stress are key pathological features of many neurodegenerative diseases. frontiersin.org By suppressing inflammatory pathways (as discussed in 4.4.2) and scavenging free radicals, compounds can protect neural tissue from damage.

Modulation of Neurotransmitter Systems: Some neuroprotective compounds interact directly with neurotransmitter systems. For example, computational studies suggest the drug nimodipine (B1678889) may exert neuroprotective effects by interacting with monoamine oxidase A (MAOA), an enzyme that regulates neurotransmitters and is involved in oxidative stress. frontiersin.org

Inhibition of Excitotoxicity: Damage from endogenous excitatory amino acids is a common pathway of neuronal death in stroke and trauma. drugbank.com Neuroprotective agents can work by minimizing this damage.

The established anti-inflammatory and antioxidant potential of C. inerme points to a likely mechanism through which its constituents, including this compound, could confer neuroprotective effects. researchgate.netresearchgate.net

Hypoglycemic and Hypolipidemic Activities

Traditional use and modern studies have highlighted the potential of C. inerme extracts in managing metabolic disorders, noting both hypoglycemic and hypolipidemic activities. tsijournals.comresearchgate.net The regulation of blood glucose and lipids is a complex process involving multiple organs and signaling pathways, which are common targets for natural therapeutic compounds.

The primary mechanisms underlying hypoglycemic and hypolipidemic effects include:

Regulation of Insulin (B600854) Secretion: Some drugs, like sulfonylureas, stimulate the pancreatic beta-cells to increase insulin secretion, thereby lowering blood glucose. nih.gov

Enhancement of Glucose Utilization: A key pathway for glucose uptake in peripheral tissues like muscle is regulated by AMP-activated protein kinase (AMPK). Metformin, a widely used antidiabetic drug, functions in part by activating hepatic AMPK, which reduces glucose production (gluconeogenesis) and increases glucose uptake from the blood. nih.gov

Inhibition of Carbohydrate Digestion: Alpha-glucosidase inhibitors, such as acarbose, slow down the breakdown of complex carbohydrates in the intestine, reducing the post-meal spike in blood glucose. uspharmacist.com

Counter-regulatory Hormone Action: The body has natural defenses against low blood sugar, including the release of glucagon, which stimulates the liver to release stored glucose. nih.gov Some therapeutic strategies involve modulating these hormonal balances.

Given the reported activities of its source plant, this compound may contribute to glucose and lipid homeostasis by acting on one or more of these established pathways, such as enhancing insulin-mediated glucose uptake or reducing hepatic glucose production.

Anti-genotoxic Potential

Genotoxicity refers to the damaging effect of a chemical or physical agent on genetic material. nih.gov An anti-genotoxic substance is one that can reduce or counteract this damage, which is a highly sought-after property for cancer chemoprevention, as many carcinogens are also genotoxic. nih.gov

Research has indicated that iridoid compounds isolated from C. inerme, a group that includes this compound, possess potential anti-genotoxic activity. googleapis.com The proposed mechanism involves the induction of the SOS repair mechanism in bacteria. googleapis.com

Mechanisms of anti-genotoxicity can be broadly categorized as:

Desmutagenesis: This involves preventing a mutagen from reaching or reacting with DNA. This can occur through the scavenging of reactive oxygen species (antioxidant activity) or by directly inactivating the mutagenic substance. semanticscholar.org

Bio-antimutagenesis: This mechanism acts after DNA has already been damaged. It involves enhancing the fidelity of DNA repair systems, such as the SOS response, or modulating DNA replication processes to reduce the frequency of permanent mutations. semanticscholar.org

The specific link to the SOS repair system provides a clear, albeit initial, mechanistic insight into how this compound may protect the integrity of the genome. googleapis.com

Data Tables

Table 1: Summary of Potential Biological Activities and Mechanisms of this compound

Biological ActivityEvidence from Clerodendrum inerme / IridoidsPlausible Mechanism(s) of Action for this compoundKey Pathways/Targets
Anti-inflammatory Extract shows activity superior to indomethacin. researchgate.net Iridoids from the genus are linked to anti-inflammatory effects. researchgate.netInhibition of pro-inflammatory mediator production.NF-κB, MAPK, COX-2, TNF-α, IL-6
Antiviral Extract active against Hepatitis B virus. tsijournals.com Related iridoids active against RSV. diva-portal.orgInhibition of viral entry or replication.Viral DNA Polymerase, Viral Attachment Proteins
Neuroprotective Plant extract reported to have neuroprotective properties. researchgate.netMitigation of neuroinflammation and oxidative stress.Anti-inflammatory pathways, Antioxidant enzymes
Hypoglycemic Plant extract shows hypoglycemic and hypolipidemic effects. tsijournals.comresearchgate.netEnhanced glucose uptake and reduced hepatic glucose production.AMPK, Insulin signaling pathway
Anti-genotoxic Iridoids from the plant show potential anti-genotoxic activity. googleapis.comEnhancement of DNA repair systems.SOS Repair System

Biosynthetic Pathway of Iridoid Glycosides Including Inerminoside D

General Iridoid Biosynthesis

The biosynthesis of iridoids is a specialized branch of terpenoid metabolism, leading to the formation of a characteristic cyclopentan-[C]-pyran skeleton.

Precursor Pathways (e.g., Mevalonic Acid Pathway)

The fundamental building blocks for all terpenoids, including iridoids, are isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). mdpi.comnih.gov Plants synthesize these five-carbon precursors through two distinct pathways: the cytosolic mevalonic acid (MVA) pathway and the plastidial 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway. mdpi.comfrontiersin.org

The Mevalonic Acid (MVA) pathway starts with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonic acid. hep.com.cnresearchgate.net A series of phosphorylations and a decarboxylation reaction convert mevalonic acid into IPP. hep.com.cn While the MVA pathway is primarily associated with the synthesis of sesquiterpenes and triterpenes, there is evidence of crosstalk with the MEP pathway, and it may play a regulatory role in iridoid biosynthesis. mdpi.comhep.com.cn

The 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway , located in the plastids, is generally considered the primary route for the synthesis of monoterpenes, the class to which iridoids belong. mdpi.comfrontiersin.org This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate. hep.com.cn Through a series of enzymatic steps, this leads to the formation of both IPP and DMAPP. frontiersin.org

Precursor PathwayStarting MoleculesKey IntermediatePrimary ProductsCellular Location
Mevalonic Acid (MVA) PathwayAcetyl-CoAMevalonic AcidSesquiterpenes, Triterpenes, SterolsCytosol
Methylerythritol Phosphate (MEP) PathwayPyruvate, Glyceraldehyde-3-phosphate2-C-methyl-D-erythritol-4-phosphateMonoterpenes, Diterpenes, CarotenoidsPlastids

Key Enzymatic Steps and Intermediates (e.g., Geranyl Pyrophosphate, 8-epi-Iridodial)

The biosynthesis of the iridoid backbone begins with the condensation of one molecule of IPP and one molecule of DMAPP, a reaction catalyzed by geranyl pyrophosphate synthase (GPPS) to form geranyl pyrophosphate (GPP). frontiersin.orgresearchgate.net GPP is the universal precursor to all monoterpenes.

From GPP, the pathway to the core iridoid structure involves several key enzymatic transformations:

Geraniol (B1671447) Synthase (GES): GPP is hydrolyzed to geraniol. researchgate.netnih.gov

Geraniol 8-hydroxylase (G8H): This cytochrome P450 monooxygenase hydroxylates geraniol at the C-8 position to produce 8-hydroxygeraniol. researchgate.netmdpi.com

8-hydroxygeraniol oxidoreductase (8HGO): This enzyme oxidizes 8-hydroxygeraniol to 8-oxogeranial. researchgate.netmdpi.com

Iridoid Synthase (ISY): This crucial enzyme catalyzes the reductive cyclization of 8-oxogeranial to form the iridoid skeleton. frontiersin.orgresearchgate.net The stereoselectivity of this enzyme is a key determinant in the subsequent diversification of iridoids. It can produce different stereoisomers, including iridodial (B1216469) and 8-epi-iridodial, which serve as entry points into distinct branches of iridoid biosynthesis. frontiersin.orgresearchgate.net

Feeding experiments have established that 8-epi-iridodial is a key intermediate in the biosynthesis of many carbocyclic iridoids. scielo.brscielo.br From this point, a series of oxidations, reductions, and other modifications lead to a vast array of iridoid structures. scielo.br

Proposed Biosynthetic Route to Inerminoside D in Clerodendrum inerme

While the complete biosynthetic pathway of this compound in Clerodendrum inerme has not been fully elucidated at the genetic and enzymatic levels, its structure suggests a series of modifications to a core iridoid aglycone, likely derived from the general iridoid pathway. These modifications include specific glycosylation and esterification steps.

Glycosylation Steps (Glucose and Apiose Unit Attachment)

A defining feature of this compound is its complex glycosylation pattern. It is a biglycoside, meaning it has two sugar units attached. nih.gov The core iridoid aglycone is first glycosylated, typically with a glucose molecule, to form a basic iridoid glucoside.

In the case of this compound, a second sugar, the five-carbon apiose, is attached to the initial glucose unit. nih.gov This type of complex glycosylation, involving the attachment of additional sugar moieties to the primary glucose, is a common mechanism for increasing the structural diversity and modifying the properties of natural products. nih.gov The specific enzymes responsible for attaching the glucose and then the apiose unit in C. inerme have not yet been identified.

Genetic and Enzymatic Studies of Iridoid Biosynthesis in Clerodendrum Species

To date, comprehensive genetic and enzymatic studies specifically focused on the iridoid biosynthetic pathway in the genus Clerodendrum are limited. While numerous iridoid glycosides have been isolated and identified from various Clerodendrum species, including C. inerme, C. myricoides, and C. chinense, the underlying molecular biology of their formation is not well understood. scienceopen.comresearchgate.net

Research in other iridoid-producing plants, such as Catharanthus roseus and Valeriana jatamansi, has successfully identified and characterized many of the genes and enzymes involved in the pathway, from the initial precursor supply to the late-stage tailoring reactions. notulaebotanicae.roresearchgate.net These studies have revealed families of enzymes, such as cytochrome P450s, reductases, glucosyltransferases, and acyltransferases, that are responsible for the construction and decoration of the iridoid scaffold. mdpi.comnotulaebotanicae.ro

Extrapolating from this knowledge, it is highly probable that homologous genes and enzymes exist in Clerodendrum species. Future research employing transcriptomic and metabolomic approaches in C. inerme would be necessary to identify the specific genes encoding the synthases, transferases, and other enzymes responsible for the biosynthesis of this compound and other complex iridoids found in this genus. mdpi.comnotulaebotanicae.ro

Synthetic Chemistry and Analog Development for Inerminoside D

Strategies for Total Synthesis of Complex Iridoid Glycosides

The total synthesis of complex iridoid glycosides like Inerminoside D is a formidable task that requires sophisticated and efficient chemical strategies. These natural products are characterized by a dense array of stereocenters, a fused cyclopentanopyran ring system, and one or more glycosidic linkages. jst.go.jpnih.gov

Key strategic considerations for the total synthesis of such molecules often include:

Stereoselective Construction of the Iridoid Core: The cyclopentanopyran skeleton with its multiple stereocenters is a primary challenge. Modern synthetic methods like organocatalysis, transition-metal-catalyzed cyclizations, and Diels-Alder reactions are instrumental in achieving high stereocontrol. nih.govresearchgate.net For instance, a facially selective Diels-Alder reaction has been a key step in the synthesis of related iridoid precursors. nih.gov

Glycosylation Strategies: The formation of the glycosidic bonds is another critical step. The stereochemical outcome of glycosylation reactions can be highly dependent on the nature of the glycosyl donor, the glycosyl acceptor, and the reaction conditions. The presence of the unusual apiose sugar in this compound adds a layer of complexity.

Bio-inspired Synthesis: Mimicking the proposed biosynthetic pathways of natural products can offer elegant and efficient synthetic routes. jst.go.jp This "bioinspired" approach has been successfully applied to the synthesis of various polycyclic natural products, including iridoid glycosides. jst.go.jp

A generalized approach to the total synthesis of a complex iridoid glycoside might involve the initial construction of a functionalized cyclopentane (B165970) ring, followed by the formation of the fused pyran ring. The iridoid aglycone would then be glycosylated with the appropriate sugar unit. Finally, late-stage functional group manipulations would complete the synthesis.

Medicinal Chemistry Approaches for this compound Scaffolds

The this compound scaffold, with its unique structural features, serves as a promising starting point for medicinal chemistry campaigns aimed at discovering new therapeutic agents. lifechemicals.comnih.gov The core principle is to systematically modify the structure of this compound to enhance its biological activity, selectivity, and pharmacokinetic properties. danaher.comupmbiomedicals.com

Once a lead compound like this compound is identified, lead optimization becomes a critical phase in drug discovery. danaher.comupmbiomedicals.com This process involves the rational design and synthesis of a library of analogs to explore the structure-activity relationship (SAR). danaher.comupmbiomedicals.com

Key modifications to the this compound scaffold could include:

Variation of the Acyl Group: The p-hydroxybenzoyl group on the apiose sugar is a prime candidate for modification. A library of analogs could be synthesized by replacing this group with other aromatic or aliphatic acyl groups to probe the impact on biological activity.

Modification of the Sugar Moieties: Altering the sugar units, for instance, by replacing the apiose or glucose units with other sugars, could influence the compound's solubility, metabolic stability, and interaction with biological targets.

Functionalization of the Iridoid Core: The mussaenosidic acid core offers several positions for chemical modification. For example, the hydroxyl group or the double bond within the iridoid skeleton could be targeted for derivatization.

The synthesis of such analog libraries often relies on efficient and modular synthetic routes that allow for the rapid diversification of the lead scaffold. nih.gov

Computational methods are indispensable tools in modern drug discovery, enabling the acceleration of the design and identification of new drug candidates. openmedicinalchemistryjournal.comnih.gov For this compound, these approaches can be used to guide the synthesis of derivatives with improved properties.

Molecular Docking: If the biological target of this compound is known, molecular docking can be used to predict the binding mode and affinity of virtual derivatives. openmedicinalchemistryjournal.comjddtonline.info This allows for the prioritization of compounds for synthesis that are most likely to be active.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to correlate the chemical structure of a series of compounds with their biological activity. jddtonline.info By developing a QSAR model for this compound analogs, it is possible to predict the activity of new, unsynthesized derivatives.

Virtual Screening: Large chemical databases can be virtually screened to identify compounds that are structurally similar to this compound or that are predicted to bind to its biological target. openmedicinalchemistryjournal.comoptibrium.com This can lead to the discovery of novel scaffolds with the desired biological activity.

De Novo Design: These computational techniques can be used to design entirely new molecules from scratch that are predicted to have high affinity and selectivity for a specific biological target. nih.gov

The integration of computational design with synthetic chemistry creates a powerful workflow for the efficient discovery of new drug leads based on the this compound scaffold.

Lead Compound Optimization and Analogue Library Synthesis

Semisynthesis and Chemical Modification of Naturally Derived this compound

Given the complexity of its total synthesis, semisynthesis offers a more practical approach to generating analogs of this compound. This strategy involves the isolation of the natural product from its source, Clerodendrum inerme, followed by chemical modifications. researchgate.netresearchgate.net

The chemical modification of natural products is a well-established method for creating novel derivatives with improved properties. rsc.orgresearchgate.net For this compound, this could involve:

Esterification or Etherification: The various hydroxyl groups on the sugar moieties and the iridoid core are amenable to esterification or etherification, allowing for the introduction of a wide range of functional groups.

Hydrolysis: Selective hydrolysis of the ester bond linking the p-hydroxybenzoyl group would yield a key intermediate that could be re-acylated with different carboxylic acids to generate a library of analogs.

Modification of the Carboxylic Acid: The carboxylic acid functionality of the mussaenosidic acid core can be converted to esters, amides, or other functional groups to explore their impact on activity.

The success of a semisynthetic approach depends on the availability of the starting material and the development of selective chemical transformations that modify one part of the molecule without affecting others.

Design of Novel this compound Derivatives with Tailored Bioactivity

The ultimate goal of the synthetic and medicinal chemistry efforts surrounding this compound is the design of novel derivatives with tailored bioactivity. nih.govnih.gov This requires a deep understanding of the SAR and the molecular interactions that govern the compound's biological effects.

By combining the knowledge gained from total synthesis, medicinal chemistry, and computational studies, it is possible to rationally design new this compound derivatives with specific biological profiles. For example, if a particular biological activity is found to be associated with a specific structural feature, new analogs can be designed to enhance that feature.

The design process is iterative, involving cycles of design, synthesis, and biological evaluation. nih.gov This iterative optimization allows for the fine-tuning of the molecule's properties to achieve the desired therapeutic effect.

Analytical Methodologies for Inerminoside D Research

Advanced Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating and quantifying Inerminoside D. The choice between liquid and gas chromatography is dictated by the compound's physicochemical properties, primarily its volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the most prevalent techniques for the analysis of non-volatile and thermally labile compounds like this compound. nih.govresearchgate.net These methods separate components from a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed within a column. researchgate.net

UPLC operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically under 2 µm), which allows for operation at much higher pressures. austinpublishinggroup.com This results in significantly faster analysis times, improved resolution for sharper and narrower peaks, and enhanced sensitivity compared to traditional HPLC. austinpublishinggroup.comcreative-proteomics.com

For the separation and quantification of this compound, a reversed-phase (RP-HPLC) approach is commonly employed. In this setup, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a gradient mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). foliamedica.bg Due to the lack of a strong chromophore in many glycosides, detection can be achieved using a UV detector at low wavelengths (around 205-210 nm) or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer. phcogj.comresearchgate.net

Table 1: Representative HPLC/UPLC Parameters for Saponin Glycoside Analysis

ParameterHPLCUPLC
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) foliamedica.bgresearchgate.netC18 (e.g., 100 mm x 2.1 mm, 1.8 µm) chinjmap.com
Mobile Phase A: Water (often with 0.1% formic acid) B: Acetonitrile or Methanol foliamedica.bgA: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid diva-portal.org
Elution Mode GradientGradient
Flow Rate 0.8 - 1.5 mL/min foliamedica.bg0.3 - 0.6 mL/min diva-portal.org
Column Temp. 25 - 40 °C35 - 50 °C
Detector UV (205-210 nm), ELSD, MSUV (205-210 nm), ELSD, MS/MS tandfonline.com
Injection Vol. 5 - 20 µL1 - 5 µL

Gas Chromatography (GC)

Direct analysis of intact glycosides like this compound by Gas Chromatography (GC) is generally not feasible. researchgate.net GC requires analytes to be volatile and thermally stable to be vaporized in a heated inlet without degradation. researchgate.net this compound, being a large, polar, and thermally labile molecule, would decompose under typical GC operating temperatures. researchgate.net

However, GC can be used to analyze the constituent parts of the glycoside: the aglycone (the non-sugar moiety) and the monosaccharide units. researchgate.netfrontiersin.org This is achieved through a two-step derivatization process:

Hydrolysis: The glycosidic bonds are cleaved, typically using acid hydrolysis, to separate the aglycone from the sugar components. scielo.org.bo

Derivatization: The resulting aglycone and sugar molecules, which are still too polar for GC, are converted into volatile derivatives. A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces active hydrogens on hydroxyl groups with non-polar trimethylsilyl (B98337) (TMS) groups. scielo.org.boacs.org

The resulting volatile TMS-ethers of the aglycone and sugars can then be separated and analyzed by GC, providing information about the structure of the original molecule's building blocks. acs.org

Table 2: Typical GC Conditions for Analysis of Derivatized Aglycones/Sugars

ParameterTypical Setting
Column Capillary column (e.g., DB-5, HP-5MS) tandfonline.comfrontiersin.org
Carrier Gas Helium or Nitrogen frontiersin.org
Inlet Temperature 250 - 300 °C scielo.org.bo
Oven Program Temperature gradient (e.g., start at 150°C, ramp to 320°C) acs.orgijcce.ac.ir
Detector Flame Ionization Detector (FID), Mass Spectrometer (MS)
Injection Mode Split/Splitless ijcce.ac.ir

Mass Spectrometry-Based Analytical Approaches

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for both the quantification and structural elucidation of compounds like this compound, often coupled with a chromatographic separation technique. mdpi.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of this compound in complex matrices such as plant extracts. tandfonline.comnih.gov After separation by an HPLC or UPLC system, the analyte enters the mass spectrometer's ion source, typically an Electrospray Ionization (ESI) source, which generates gas-phase ions of the intact molecule (e.g., [M+H]⁺ or [M+Na]⁺). researchgate.netcurrenta.de

In the tandem mass spectrometer (e.g., a triple quadrupole), a specific precursor ion corresponding to this compound is selected in the first quadrupole, fragmented via collision-induced dissociation (CID) in the second quadrupole, and then specific product ions are monitored in the third quadrupole. creative-proteomics.com This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity, allowing for accurate quantification even at very low concentrations. edqm.eu

Table 3: Representative LC-MS/MS Parameters for Quantification

ParameterTypical Setting
Ionization Source Electrospray Ionization (ESI), positive or negative mode diva-portal.org
Scan Mode Multiple Reaction Monitoring (MRM) edqm.eu
Precursor Ion [M+H]⁺, [M+Na]⁺, or [M-H]⁻ of this compound
Product Ions Specific fragments resulting from the precursor ion
Collision Gas Argon or Nitrogen
Internal Standard Stable isotope-labeled analogue or structurally similar compound unc.edu

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Following the derivatization process described for GC analysis (Section 7.1.2), Gas Chromatography-Mass Spectrometry (GC-MS) is used for the confident identification of the aglycone and sugar components of this compound. scielo.org.boacs.org As the derivatized components elute from the GC column, they are ionized (commonly by Electron Ionization, EI) and fragmented in the MS source. nih.gov

The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each component. scielo.org.bo This pattern can be compared to spectral libraries for identification. Tandem MS (GC-MS/MS) can further enhance selectivity by monitoring specific precursor-to-product ion transitions, which is particularly useful for analyzing complex mixtures of derivatized compounds from a plant extract. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the structural elucidation of novel compounds, a process that would have been essential in the original discovery and characterization of this compound. frontiersin.orgresearchgate.net Unlike nominal mass instruments, HRMS analyzers (such as Time-of-Flight (TOF), Orbitrap, or FT-ICR) can measure the mass-to-charge ratio of an ion with extremely high accuracy (typically to four or more decimal places). nih.govcurrenta.de

This high mass accuracy allows for the unambiguous determination of a compound's elemental composition from its exact mass. currenta.demassspeclab.com By analyzing the intact molecular ion and its fragment ions with HRMS, researchers can deduce the precise chemical formulas for each piece of the molecule, which is a fundamental step in piecing together its complete structure. mdpi.comresearchgate.net When coupled with UPLC, this technique (UPLC-HRMS) is powerful for profiling and identifying unknown metabolites in complex natural product extracts. nih.gov

Spectroscopic Quantification Methods

Spectroscopic methods, particularly when coupled with chromatographic separation, are powerful tools for the quantification of specific compounds like this compound within a complex matrix, such as a plant extract. Techniques like High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are frequently employed for the analysis of iridoid glycosides. magtechjournal.comnih.govmdpi.com

High-Performance Liquid Chromatography (HPLC-UV): This is a widely used method for the quantification of phytochemicals. For iridoid glycosides, a C18 column is often used for separation with a mobile phase typically consisting of a gradient of methanol or acetonitrile and water. magtechjournal.comoatext.com Detection by a UV detector is set at a specific wavelength where the analyte exhibits maximum absorbance. For instance, in the analysis of other iridoid glycosides, detection wavelengths are often set around 210 nm. magtechjournal.com The concentration of this compound in a sample is determined by comparing its peak area in the chromatogram to a calibration curve constructed from standards of known concentrations.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers higher sensitivity and selectivity compared to HPLC-UV, which is particularly advantageous for analyzing low-concentration compounds in complex mixtures. nih.govnih.govnih.gov Ultra-Performance Liquid Chromatography (UPLC) systems, which use smaller particle size columns, can provide faster analysis and better resolution. japsonline.com For quantification, a triple quadrupole mass spectrometer (QqQ-MS) operating in multiple reaction monitoring (MRM) mode is highly effective. mdpi.com This involves selecting a specific precursor ion for this compound and one or more of its fragment ions (product ions) to monitor, ensuring highly specific detection and minimizing interference from other compounds. For many iridoid glycosides, electrospray ionization (ESI) is a suitable ionization method.

While specific quantitative data for this compound is not extensively published, the table below illustrates typical validation parameters from a validated HPLC-MS/MS method for the simultaneous quantification of other iridoid glycosides, which would be analogous for an this compound assay. mdpi.com

Table 1: Representative UPLC-MS/MS Method Parameters for Quantification of Iridoid Glycosides.

ParameterValueReference
Linearity Range (ng/mL)2.6 - 27.57 mdpi.com
LOD (ng/mL)0.019 researchgate.net
LOQ (ng/mL)2.6 - 27.57 mdpi.com
Intra-day Precision (RSD %)< 4.5% mdpi.com
Inter-day Precision (RSD %)< 4.5% mdpi.com
Recovery (%)95.32 - 99.86% mdpi.com

Analytical Method Development and Validation for this compound

The development and validation of an analytical method are critical to ensure that the results are accurate, reliable, and reproducible. scribd.com This process is guided by international standards, such as the International Conference on Harmonisation (ICH) guidelines. akjournals.comeuropa.eu The objective is to demonstrate that the analytical procedure is suitable for its intended purpose. europa.eu

Method Development: The development process for a quantitative method for this compound would involve:

Selection of Technique: Choosing between methods like HPLC-UV, HPTLC, or UPLC-MS/MS based on the required sensitivity, selectivity, and availability of instrumentation. tandfonline.com

Optimization of Chromatographic Conditions: For a liquid chromatography method, this includes selecting the appropriate column (e.g., C18), and optimizing the mobile phase composition, gradient, flow rate, and column temperature to achieve good separation of this compound from other compounds in the sample matrix. scribd.comakjournals.com

Optimization of Detection Parameters: This involves selecting the optimal wavelength for UV detection or, for MS detection, tuning the parameters (e.g., cone voltage, collision energy) to achieve the most sensitive and specific detection of the precursor and product ions for this compound. japsonline.com

Method Validation: Once developed, the method must be validated by assessing a set of key performance characteristics. scribd.com While a specific validation report for this compound is not available, the following parameters, drawn from validated methods for other compounds isolated from Clerodendrum inerme, illustrate the required validation characteristics. scribd.comcimap.res.in

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank matrix.

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. europa.eu A linear relationship is established by analyzing a series of standards at different concentrations.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. europa.eu

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of the standard is spiked into a sample matrix and the recovery percentage is calculated.

Precision: The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval. europa.eu

Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment. europa.eu

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantified as an exact value. europa.eu

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate), providing an indication of its reliability during normal usage. scribd.com

The following table presents typical validation data for an HPLC method developed for a compound isolated from Clerodendrum inerme, which serves as a relevant example for what would be expected for an this compound method validation. scribd.com

Table 2: Example Validation Parameters for an HPLC Method for a Clerodendrum inerme Constituent.

Validation ParameterResultReference
Linearity (r²)0.999 scribd.com
Linearity Range (µg/mL)12 - 300 scribd.com
Accuracy (Recovery %)98 - 102% scribd.com
Precision (%RSD)< 5% scribd.com
LOD (µg/mL)1.12 scribd.com
LOQ (µg/mL)3.39 scribd.com

Future Research Directions and Translational Perspectives

Integrated Omics Approaches in Inerminoside D Research (e.g., Metabolomics, Proteomics)

The future of this compound research will likely involve the use of integrated omics technologies to create a more comprehensive picture of its biological effects. mdc-berlin.de Techniques like metabolomics, which studies small molecules, and proteomics, which focuses on proteins, can reveal how this compound impacts cellular networks. mdc-berlin.demdpi.com By analyzing the changes in metabolites and proteins in response to this compound, researchers can identify the specific biochemical pathways and molecular targets the compound interacts with. mdc-berlin.defrontiersin.org This systems-level understanding is crucial for elucidating its mechanism of action and discovering potential new therapeutic uses. mdc-berlin.de

For instance, applying metabolomics and proteomics could help identify biomarkers that predict how a patient might respond to treatment with this compound, paving the way for personalized medicine. nih.govrevespcardiol.org These high-throughput methods can simultaneously analyze hundreds or even thousands of molecules, offering a wealth of data to uncover complex biological interactions that might be missed with more traditional, reductionist approaches. revespcardiol.org The integration of these omics datasets can provide a more holistic view of the physiological response to this compound, from the molecular to the organismal level. nih.gov

Computational Chemistry and In Silico Modeling for Drug Discovery and Mechanism Prediction

Computational chemistry and in silico modeling are powerful tools that can significantly accelerate the discovery and development of drugs based on this compound. steeronresearch.comresearchgate.net These computer-based methods allow scientists to predict how this compound might interact with various biological targets, such as proteins and enzymes, without the need for extensive and time-consuming laboratory experiments. researchgate.netyoutube.com Techniques like molecular docking can simulate the binding of this compound to the active site of a target protein, providing insights into its potential efficacy and mechanism of action. numberanalytics.compharmaexcipients.com

Furthermore, in silico models can be used to predict the pharmacokinetic and toxicological properties of this compound and its derivatives, helping to identify promising drug candidates with improved safety and efficacy profiles. frontiersin.orgnih.gov By creating virtual libraries of modified this compound structures and screening them against various targets, researchers can prioritize the synthesis of compounds with the highest potential for therapeutic success. youtube.com This approach not only saves time and resources but also allows for a more rational and targeted approach to drug design. clinicaltrialvanguard.com As computational power and algorithms continue to advance, the role of in silico modeling in predicting the biological activity and potential side effects of compounds like this compound is expected to grow. nih.gov

Green Chemistry Principles in this compound Production and Derivatization

Future efforts in the production and modification of this compound are likely to be guided by the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. epa.govwikipedia.org This approach emphasizes the use of renewable resources, energy-efficient processes, and environmentally benign solvents and reagents. wikipedia.orgnih.gov By applying green chemistry principles to the extraction of this compound from natural sources or its chemical synthesis, researchers can develop more sustainable and environmentally friendly production methods. nih.gov

Exploration of this compound as a Chemical Probe for Fundamental Biological Systems

Beyond its potential therapeutic applications, this compound could serve as a valuable chemical probe for studying fundamental biological processes. nih.gov A chemical probe is a small molecule used to perturb and study a specific protein or pathway within a complex biological system. nih.gov To be effective, a chemical probe should exhibit high affinity and selectivity for its target. nih.gov

Q & A

Q. What are the key spectroscopic methods used to confirm the structural identity of Inerminoside D?

To validate the structure of this compound, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY, HSQC, and HMBC) and high-resolution mass spectrometry (HR-MS). Cross-referencing spectral data with published literature or databases ensures accuracy. For unambiguous confirmation, compare results with authentic reference standards if available. Present data in tables with peak assignments and coupling constants, adhering to IMRaD results-section guidelines for clarity .

Q. How can researchers design initial bioactivity screening assays for this compound?

Begin with in vitro assays targeting relevant biological pathways (e.g., enzyme inhibition, cytotoxicity, or antimicrobial activity). Use dose-response experiments to establish IC₅₀/EC₅₀ values. Include positive and negative controls to validate assay conditions. Data should be organized into tables comparing activity across concentrations, with statistical significance noted (e.g., p-values). Follow methodological rigor as outlined in hypothesis-driven research frameworks to ensure reproducibility .

Q. What strategies are recommended for synthesizing this compound in laboratory settings?

Optimize synthetic routes using retrosynthetic analysis, focusing on stereochemical fidelity. Document reaction conditions (temperature, catalysts, solvents) and yields at each step. Purification methods (e.g., column chromatography, crystallization) must be detailed, with purity verified via HPLC. Include step-by-step protocols in supplementary materials to avoid cluttering the main text, as advised in scientific writing guidelines .

Advanced Research Questions

Q. How should researchers address contradictory findings in this compound’s mechanism of action across studies?

Conduct systematic reviews to identify confounding variables (e.g., cell line differences, assay protocols). Replicate experiments under standardized conditions and perform meta-analyses to reconcile discrepancies. Discuss potential sources of variation (e.g., compound stability, bioavailability) in the discussion section, linking contradictions to limitations in current methodologies .

Q. What in vivo models are most suitable for evaluating this compound’s pharmacokinetics and toxicity?

Prioritize pharmacologically relevant models (e.g., rodent studies for ADME profiling). Use LC-MS/MS for plasma concentration analysis and histopathology for toxicity assessment. Ensure ethical compliance by detailing animal welfare protocols and sample size justifications in the methods section, aligning with human-subject research frameworks .

Q. How can computational approaches enhance the study of this compound’s molecular interactions?

Apply molecular docking simulations to predict binding affinities with target proteins (e.g., using AutoDock Vina or Schrödinger Suite). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Present docking scores and binding poses in figures, with detailed legends explaining computational parameters .

Q. What statistical methods are critical for analyzing dose-dependent effects of this compound in multi-omic studies?

Use multivariate analysis (e.g., PCA, PLS-DA) to integrate transcriptomic, proteomic, and metabolomic datasets. Apply false discovery rate (FDR) corrections for high-throughput data. Visualize results using heatmaps or pathway enrichment plots, ensuring reproducibility through open-source tools like R/Bioconductor .

Methodological Best Practices

Q. How should researchers present conflicting data on this compound’s bioactivity in publications?

Use comparative tables to highlight discrepancies, followed by a critical discussion of experimental variables (e.g., assay sensitivity, compound purity). Emphasize the need for standardized reporting guidelines to improve cross-study comparability .

Q. What ethical considerations are paramount when archiving this compound research data?

Anonymize patient-derived data (if applicable) and obtain informed consent for long-term storage. Clearly distinguish between administrative and research data in consent forms, as per GDPR compliance guidelines .

Q. How can researchers optimize literature reviews to identify gaps in this compound studies?

Leverage federated search tools (e.g., PubMed, Scopus) with Boolean operators to aggregate primary and review articles. Use citation tracking (e.g., Web of Science) to map knowledge evolution. Document search strategies in supplementary materials to enhance transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.